3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine
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Overview
Description
3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Azetidines, including 3-substituted azetidines and their derivatives, have been extensively studied for their synthetic utility and reactivity. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored, revealing the intermediacy of 2-azetines and their potential in generating diverse heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002). Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the application of azetidine derivatives in developing ligands for nicotinic receptors, showcasing the relevance in medicinal chemistry (Karimi & Långström, 2002).
Drug Discovery and Medicinal Chemistry
Azetidine derivatives have shown promise in drug discovery, particularly in the design of molecules with potential therapeutic applications. The synthesis of amino acid-azetidine chimeras and their enantiopure 3-substituted azetidine-2-carboxylic acids highlights the utility of azetidines in generating novel bioactive compounds (Sajjadi & Lubell, 2008). Furthermore, the exploration of heterocyclic rimantadine analogues, including azetidine derivatives, for antiviral activity against influenza A emphasizes the potential of azetidines in developing new antiviral agents (Zoidis et al., 2003).
Material Science
In material science, azetidine-containing compounds have been investigated for their utility in creating self-curable systems. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion demonstrates the potential of azetidine end groups in developing innovative materials with specific curing properties (Wang et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Properties
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWFNVNEMWMIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588382 |
Source
|
Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937612-31-2 |
Source
|
Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.